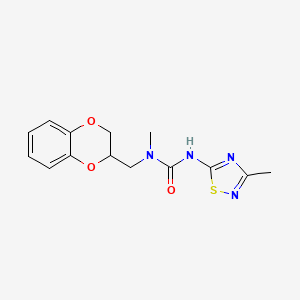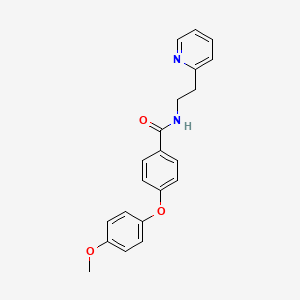
3,5-difluoro-N-(2-methoxyethyl)-N-(2-thienylmethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-difluoro-N-(2-methoxyethyl)-N-(2-thienylmethyl)pyridine-2-carboxamide (compound A) is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized through a number of methods and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of compound A is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in the development and progression of various diseases. For example, studies have shown that compound A inhibits the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, which is involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. The compound has also been shown to have neuroprotective effects, which make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of compound A is its ability to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. The compound also has anti-inflammatory properties, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis. However, one of the limitations of compound A is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for the study of compound A. One of the main areas of research is the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of compound A and its potential side effects.
合成法
Compound A has been synthesized through a number of methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing compound A is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-3,5-difluoropyridine with 2-thienylmethyl boronic acid in the presence of a palladium catalyst. The reaction yields compound A in good to excellent yields.
科学的研究の応用
Compound A has been extensively studied for its potential applications in drug discovery and development. The compound has shown promising results in various scientific research studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its potential as a treatment for neurological disorders. Compound A has also been studied for its potential as a therapeutic agent for various other diseases, including diabetes, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
3,5-difluoro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c1-20-5-4-18(9-11-3-2-6-21-11)14(19)13-12(16)7-10(15)8-17-13/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIXSTMDYBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide](/img/structure/B5904063.png)
![2-[(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B5904068.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5904093.png)
![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)
![2-{(2-furylmethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amino}butan-1-ol](/img/structure/B5904113.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}propanamide](/img/structure/B5904126.png)
![1-methyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5904132.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)